molecular formula C25H25N5O6S B2663936 N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 309969-71-9

N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2663936
CAS No.: 309969-71-9
M. Wt: 523.56
InChI Key: WTGFXBKSQFQLDC-UHFFFAOYSA-N
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Description

N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the dimethoxyphenyl and methoxyphenyl groups, and the final coupling with furan-2-carboxamide. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic chemistry.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring and the aromatic substituents can interact with biological targets, leading to potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their potential as drug candidates. The triazole ring is a common motif in many pharmaceuticals, and modifications to the structure can lead to compounds with improved efficacy and reduced side effects.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile starting material for industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the aromatic substituents can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide include other triazole derivatives with different substituents on the aromatic rings or the triazole ring. Examples include:

  • 4-(2,5-dimethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
  • 4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
  • 4-(2,5-dimethoxyphenyl)-5-(carbamoylmethylsulfanyl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct chemical and biological properties. The presence of both dimethoxyphenyl and methoxyphenyl groups, along with the furan-2-carboxamide moiety, provides a unique structural framework that can interact with various molecular targets in specific ways.

Properties

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O6S/c1-33-17-8-6-16(7-9-17)27-23(31)15-37-25-29-28-22(14-26-24(32)21-5-4-12-36-21)30(25)19-13-18(34-2)10-11-20(19)35-3/h4-13H,14-15H2,1-3H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGFXBKSQFQLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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